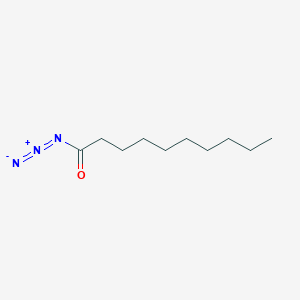
Decanoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoyl azide is an organic compound that belongs to the class of acyl azides It is characterized by the presence of a decanoyl group (a ten-carbon chain) attached to an azide functional group (N₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoyl azide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows: [ \text{C₉H₁₉COOH} + \text{NaN₃} + \text{SOCl₂} \rightarrow \text{C₉H₁₉CON₃} + \text{NaCl} + \text{SO₂} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to ensure safety and efficiency. The process involves the controlled addition of decanoic acid and sodium azide, followed by the removal of by-products under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: Decanoyl azide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to decanamide using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Decanamide
Substitution: Various substituted decanoyl derivatives
Cycloaddition: Triazoles
Scientific Research Applications
Decanoyl azide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: this compound is employed in bioorthogonal chemistry for labeling and imaging biomolecules.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decanoyl azide involves its reactivity as an azide compound. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process.
Comparison with Similar Compounds
- Benzoyl azide
- Acetyl azide
- Propionyl azide
Properties
CAS No. |
157071-26-6 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
decanoyl azide |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-6-7-8-9-10(14)12-13-11/h2-9H2,1H3 |
InChI Key |
ILNMTVGZTDSOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



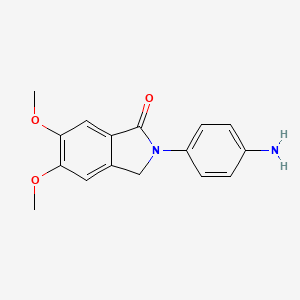
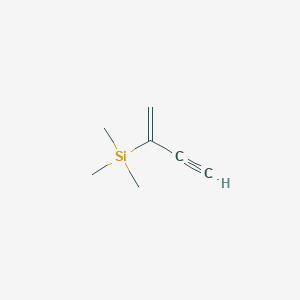
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
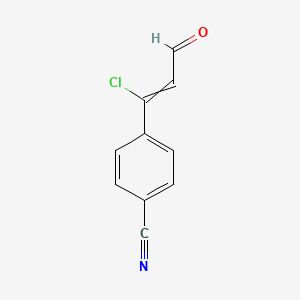
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)



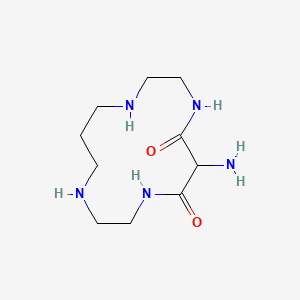
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

